5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
The compound 5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a synthetic organic molecule that features a piperazine ring substituted with a 4-chlorophenyl group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Mannich Reaction: The substituted piperazine is then subjected to a Mannich reaction with formaldehyde and 2-methoxyphenol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol: can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biology: It is used in biochemical assays to study receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions such as depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine that also contains a piperazine ring substituted with a chlorophenyl group.
Aripiprazole: An antipsychotic drug with a similar piperazine structure.
Uniqueness
5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol: is unique due to its specific substitution pattern and the presence of a methoxyphenol moiety, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-7-2-14(12-17(18)22)13-20-8-10-21(11-9-20)16-5-3-15(19)4-6-16/h2-7,12,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGDPGYLRPGCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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